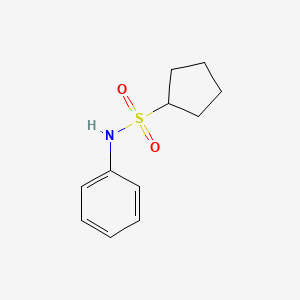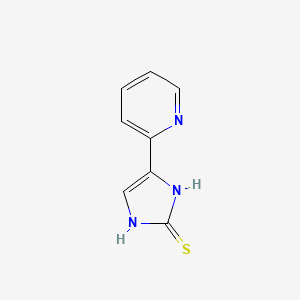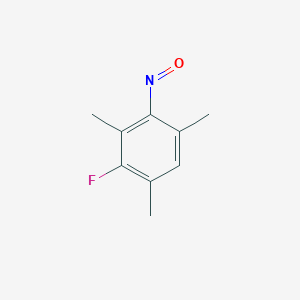
Tetrachloroundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroundecane is an organic compound with the molecular formula C₁₁H₂₀Cl₄ and a molecular weight of 294.089 g/mol It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to an undecane backbone
Métodos De Preparación
Tetrachloroundecane can be synthesized through various methods. One common synthetic route involves the chlorination of undecane under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the undecane molecule. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .
In industrial settings, this compound can be produced using large-scale chlorination reactors These reactors allow for continuous production, ensuring a consistent supply of the compoundThe resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Tetrachloroundecane undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation process typically results in the formation of chlorinated carboxylic acids or ketones, depending on the reaction conditions .
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process leads to the formation of partially or fully dechlorinated hydrocarbons .
-
Substitution: : this compound can undergo substitution reactions with nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂). These reactions result in the replacement of chlorine atoms with other functional groups, leading to the formation of various derivatives .
Aplicaciones Científicas De Investigación
Tetrachloroundecane has several scientific research applications, including:
-
Chemistry: : In chemistry, this compound is used as a reagent in organic synthesis. Its chlorinated structure makes it a valuable intermediate for the preparation of other complex molecules .
-
Biology: : this compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or antifungal agent .
-
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its ability to interact with biological targets and its potential use in drug development .
-
Industry: : this compound is used in industrial applications, such as the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tetrachloroundecane involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorinated structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Tetrachloroundecane can be compared with other chlorinated hydrocarbons, such as:
-
Tetrachloroethylene (C₂Cl₄): : Tetrachloroethylene is a widely used solvent with similar chlorinated properties. it has a simpler structure compared to this compound .
-
Tetrachloromethane (CCl₄): It is commonly used as a solvent and has a different molecular structure compared to this compound .
-
Tetrachlorodecaoxide (TCDO): : Tetrachlorodecaoxide is a compound with potential therapeutic applications. It has a different chemical structure and mechanism of action compared to this compound .
This compound’s uniqueness lies in its specific molecular structure, which provides distinct chemical and biological properties compared to other chlorinated hydrocarbons.
Propiedades
Número CAS |
63981-28-2 |
|---|---|
Fórmula molecular |
C11H20Cl4 |
Peso molecular |
294.1 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachloroundecane |
InChI |
InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-9-10(12)11(13,14)15/h10H,2-9H2,1H3 |
Clave InChI |
VYOZAWUTWGJHFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)





![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)




